molecular formula C16H16FNO6S B3159917 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine CAS No. 865413-19-0

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine

Cat. No.: B3159917
CAS No.: 865413-19-0
M. Wt: 369.4 g/mol
InChI Key: YSFHLMNRYQBXNJ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a glycine backbone, with additional methoxy and fluorophenyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and fluorophenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine
  • N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-oxobutyl)glycine

Uniqueness

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO6S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)18(10-16(19)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFHLMNRYQBXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine

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